2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide
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Description
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H12Cl3N5O2 and its molecular weight is 448.69. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- Synthesis and Antitumor Evaluation : A study involving the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical , demonstrated that these compounds had mild to moderate antitumor activity against human breast adenocarcinoma cell lines (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Another study explored the antimicrobial properties of new heterocycles incorporating antipyrine moiety, which shares structural similarities with the chemical , showing that these compounds had antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Novel Compound Synthesis
- Synthesis of Novel Isoxazolines and Isoxazoles : Research on the synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives led to the formation of new isoxazolines and isoxazoles, highlighting the chemical's utility in creating novel compounds with potential applications (Rahmouni et al., 2014).
Anticancer Activity
- Design and Antitumor Evaluation : A study focusing on the design of pyrazolo[3,4-d]pyrimidine derivatives, closely related to the subject chemical, found that these compounds have potent antitumor activity, suggesting potential in cancer treatment (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N5O2/c20-11-1-4-13(5-2-11)27-18-14(8-24-27)19(29)26(10-23-18)9-17(28)25-12-3-6-15(21)16(22)7-12/h1-8,10H,9H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDHBLIVQMWPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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